4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl
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Overview
Description
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical widely used in organic chemistry as a catalyst and reagent .
Preparation Methods
The synthesis of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves several steps. The starting material, 2,2,6,6-tetramethylpiperidine-1-oxyl, is first reacted with ethoxyfluorophosphine under controlled conditions to introduce the ethoxyflorophosphinyl group. The reaction typically requires an inert atmosphere and specific temperature control to ensure the desired product is obtained .
Chemical Reactions Analysis
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: The ethoxyflorophosphinyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium hypochlorite (for oxidation) and hydrazine (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: It serves as a spin label in electron spin resonance (ESR) studies to investigate the structure and dynamics of biological molecules.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves its ability to act as a free radical. It interacts with molecular targets by donating or accepting electrons, thereby influencing various chemical and biological processes. The molecular pathways involved include oxidative stress modulation and free radical scavenging .
Comparison with Similar Compounds
4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is unique compared to other similar compounds due to its specific functional group and stability. Similar compounds include:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used stable free radical with applications in organic synthesis and polymer chemistry.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications but with different reactivity.
4-Acetamido-TEMPO: Another TEMPO derivative with an acetamido group, used in specific oxidation reactions.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C11H23FNO4P |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-[ethoxy(fluoro)phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C11H23FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9,14H,6-8H2,1-5H3 |
InChI Key |
CYXRACFGDVXKCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)F |
Origin of Product |
United States |
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